N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
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Overview
Description
Starting Material: Cyclohexene.
Reaction: Alkylation of the tetrahydroquinoline core with cyclohexene using a suitable base like sodium hydride.
Conditions: Anhydrous conditions, typically in a solvent like tetrahydrofuran (THF).
Formation of the Ethanediamide Linkage
Starting Material: Ethylenediamine.
Reaction: Coupling of the alkylated tetrahydroquinoline with ethylenediamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: Room temperature, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multiple steps:
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Formation of the Tetrahydroquinoline Core
Starting Material: Aniline derivatives.
Reaction: Cyclization with acetylacetone under acidic conditions to form the tetrahydroquinoline core.
Conditions: Reflux in acetic acid.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Aqueous or organic solvents, often under reflux.
Products: Oxidized derivatives of the tetrahydroquinoline core.
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Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous conditions, typically in solvents like ethanol or ether.
Products: Reduced forms of the compound, potentially altering the cyclohexene moiety.
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Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Conditions: Organic solvents, often under mild heating.
Products: Halogenated derivatives, which can be further functionalized.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in transition metal catalysis.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Anticancer Research: Potential inhibitor of specific cancer cell lines due to its structural similarity to known bioactive compounds.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide exerts its effects is likely multifaceted:
Molecular Targets: May interact with enzymes or receptors involved in cellular signaling pathways.
Pathways: Could modulate pathways related to cell proliferation, apoptosis, or oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the cyclohexene and ethanediamide functionalities.
Cyclohexene Derivatives: Similar in having the cyclohexene moiety but differ in the rest of the structure.
Uniqueness
Structural Complexity: The combination of the tetrahydroquinoline core with the cyclohexene and ethanediamide linkages makes it unique.
Its unique structure may confer specific biological activities not seen in simpler analogs.
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15(25)24-13-5-8-17-9-10-18(14-19(17)24)23-21(27)20(26)22-12-11-16-6-3-2-4-7-16/h6,9-10,14H,2-5,7-8,11-13H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDJRCNVOSODFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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